molecular formula C10H10BrClF2O B14059557 1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene

Cat. No.: B14059557
M. Wt: 299.54 g/mol
InChI Key: YZWAUQOPDNSDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, featuring a bromopropyl group, a chloro substituent, and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by chlorination and the introduction of the difluoromethoxy group. One common method involves the reaction of 3-bromopropylbenzene with chlorinating agents under controlled conditions to introduce the chloro substituent. The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or functionalized derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the chloro and difluoromethoxy groups can participate in non-covalent interactions, such as hydrogen bonding or van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different chemical properties and reactivity.

    5-Chloro-2-(difluoromethoxy)benzene:

    1-(3-Bromopropyl)-2-chlorobenzene: Similar structure but different positioning of the chloro group, leading to variations in reactivity and applications.

Uniqueness

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10BrClF2O/c11-5-1-2-7-6-8(12)3-4-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

YZWAUQOPDNSDAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCBr)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.